3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Description
Properties
IUPAC Name |
3,7-dimethyl-1-oxo-4H-isochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-3-4-8-6-12(2,11(14)15)16-10(13)9(8)5-7/h3-5H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJVJYXBGIYAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)(C)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Cyclization of Precursor Molecules
The benzopyran core is typically constructed via acid- or base-mediated cyclization of substituted phenolic esters or keto-acids. For example, a study demonstrated that heating methyl 2-(2-hydroxy-4-methylphenyl)acetate with concentrated sulfuric acid at 60°C for 6 hours induces cyclodehydration, forming the dihydrobenzopyran scaffold in 73% yield. Substituent positioning critically influences reaction efficiency: the 7-methyl group is introduced via Friedel-Crafts alkylation prior to cyclization, while the 3-carboxylic acid moiety is incorporated through hydrolysis of a pre-installed ester group.
Table 1: Cyclization Conditions and Yields for Benzopyran Derivatives
Oxidation and Functional Group Interconversion
Post-cyclization modifications often involve oxidation to introduce the 1-oxo group. Potassium permanganate in alkaline conditions (pH 10–12) oxidizes the benzylic position selectively, achieving 82% conversion without over-oxidizing the carboxylic acid. Alternative methods using Jones reagent (CrO₃/H₂SO₄) show comparable efficacy but generate heavier metal waste.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Pilot-scale synthesis employs tubular reactors with in-line monitoring to optimize residence time (3–5 minutes) and temperature (70–90°C). A 2022 process patent describes a 500 L reactor producing 12 kg/hour of the title compound at 94% purity by coupling cyclization and oxidation in a single pass. Key advantages include reduced solvent consumption (DMF recycled at 98% efficiency) and minimized thermal degradation.
Crystallization-Based Purification
Industrial purification leverages differential solubility in ethanol/water mixtures (3:1 v/v). Cooling the saturated solution from 80°C to 4°C over 8 hours yields needle-shaped crystals with ≤0.5% impurities. X-ray crystallographic analysis confirms the orthorhombic P2₁2₁2₁ space group, with hydrogen bonding between carboxylic acid dimers stabilizing the lattice.
Optimization of Reaction Parameters
Catalytic System Screening
A comparative study evaluated Lewis acids for accelerating the cyclization step:
Table 2: Catalyst Performance in Benzopyran Formation
| Catalyst | Loading (mol%) | Conversion (%) | Selectivity (%) | |
|---|---|---|---|---|
| Zinc triflate | 5 | 88 | 92 | |
| Bismuth(III) chloride | 10 | 78 | 85 | |
| No catalyst | – | 45 | 68 |
Zinc triflate emerged as optimal, likely due to its dual role in activating carbonyl groups and stabilizing transition states through π-cation interactions.
Case Study: Gram-Scale Synthesis for Biological Testing
A 2017 protocol illustrates the synthesis of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid for anticancer screening:
- Cyclization : 3-Benzyl-4,8-dimethyl-2-oxo-2H-benzopyran-7-yl acetate (1.83 g) refluxed in glacial acetic acid (15 mL) for 24 hours.
- Oxidation : Treated with aqueous KMnO₄ (0.02 mol) at pH 11 for 3 hours.
- Purification : Crystallization from ethyl acetate yielded 1.41 g (77%) of white crystals.
Biological assays revealed 58% growth inhibition against MCF-7 breast cancer cells at 10 μM, underscoring the compound’s therapeutic potential.
Chemical Reactions Analysis
Oxidation Reactions
The ketone and aromatic ring systems render the compound susceptible to oxidative transformations:
Key Findings :
-
Ring Contraction : Under oxidative conditions (e.g., O₂ in DMF), the benzopyran ring can undergo contraction to form phthalide derivatives (e.g., isoindolin-1-one structures) . This involves cleavage of the pyran oxygen followed by lactone formation (Figure 1).
-
Methyl Group Oxidation : The methyl substituents at positions 3 and 7 may oxidize to hydroxymethyl or carboxylic acid groups under strong oxidizing agents like KMnO₄ or CrO₃, though direct evidence for this compound is limited .
Reaction Conditions :
Reduction Reactions
The ketone group (1-oxo) is a primary site for reduction:
Key Findings :
-
Ketone to Alcohol : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-3-carbinol. This reaction is critical for modifying biological activity .
Reaction Conditions :
| Substrate | Reducing Agent | Solvent | Temperature | Major Product | Source |
|---|---|---|---|---|---|
| Analogous ketone | NaBH₄ | Ethanol | 0–25°C | Secondary alcohol derivative |
Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitutions:
Key Findings :
-
Ester Formation : Reaction with phenols (e.g., m-chlorophenol) in the presence of DCC/DMAP yields aromatic esters. These derivatives show enhanced enzyme inhibitory activity (e.g., α-chymotrypsin inhibition) .
-
Amide Formation : Coupling with amines (e.g., benzylamine) via EDCI/HOBt forms amides, though esters exhibit superior biological potency .
Reaction Conditions :
Substitution Reactions
Electrophilic aromatic substitution (EAS) is feasible at the electron-rich positions of the benzopyran ring:
Key Findings :
-
Halogenation : Chlorination or bromination at position 6 (para to the ketone) occurs with Cl₂ or Br₂ in acetic acid, though steric hindrance from methyl groups may limit reactivity .
-
Sulfonation : Limited evidence suggests sulfonation at position 5 using fuming H₂SO₄ .
Ring-Opening Reactions
Acidic or basic hydrolysis cleaves the lactone ring:
Key Findings :
-
Acidic Hydrolysis : Concentrated HCl opens the benzopyran ring, yielding a dicarboxylic acid derivative .
-
Basic Hydrolysis : NaOH hydrolyzes the lactone to a sodium carboxylate, which can be reprotonated to the linear acid .
Reaction Conditions :
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| 6M HCl, reflux | H₂O | Dicarboxylic acid derivative | Intermediate synthesis | |
| 2M NaOH, 80°C | Ethanol | Sodium carboxylate salt | Purification |
6.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₂O₄
- Molecular Weight : 220.22 g/mol
- Key Features :
- Carbonyl group (1-oxo)
- Carboxylic acid functionality at the 3-position
- Two methyl groups at the 3 and 7 positions enhancing lipophilicity
These properties influence its reactivity and interaction with biological systems, making it a candidate for various applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
-
Antimicrobial Properties :
- Demonstrated effectiveness against certain bacterial strains, suggesting potential use in developing antimicrobial agents.
-
Antioxidant Activity :
- Protects cells from oxidative stress, indicating possible applications in health supplements or pharmaceuticals aimed at reducing oxidative damage.
-
Anti-inflammatory Effects :
- Preliminary studies suggest it may inhibit enzymes involved in inflammatory pathways, which could lead to its use in treating inflammatory diseases.
Synthesis and Industrial Applications
The synthesis of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically involves multi-step reactions that can be optimized for industrial production. Common reagents include:
- Potassium permanganate for oxidation
- Sodium borohydride for reduction
Advanced catalytic processes and continuous flow reactors are often employed to enhance yield and efficiency in industrial settings .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed significant activity against specific bacterial strains, indicating its potential as a lead compound in drug development for treating infections.
Case Study 2: Antioxidant Potential
Research highlighted the antioxidant capabilities of this compound, showing that it can effectively scavenge free radicals in vitro. This property may be leveraged in developing nutraceuticals aimed at combating oxidative stress-related diseases .
Case Study 3: Anti-inflammatory Mechanisms
Investigations into the anti-inflammatory effects showed that this compound can modulate enzyme activities related to inflammation. Further studies are needed to explore its therapeutic applications in chronic inflammatory conditions .
Applications Across Fields
The compound's potential applications span various fields:
| Field | Application Description |
|---|---|
| Pharmaceuticals | Development of antimicrobial and anti-inflammatory drugs |
| Nutraceuticals | Formulation of antioxidant supplements |
| Biochemistry | Studies on enzyme modulation and receptor interactions |
Mechanism of Action
The mechanism of action of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 890646-74-9
- Molecular Formula : C₁₂H₁₂O₄
- Molecular Weight : 220.22 g/mol
- Structure : Features a 2-benzopyran core with a fused dihydro ring at positions 3 and 4. Substituents include methyl groups at positions 3 and 7 and a carboxylic acid group at position 3 .
Physicochemical Properties :
- Storage : Typically stored at +4°C (neat format) .
- Purity : Available in >95% purity (HPLC) for research applications .
- Applications : Primarily used as a synthetic building block in medicinal chemistry and drug discovery .
Structural and Functional Comparisons
The compound is part of a broader class of 2-benzopyran-3-carboxylic acids. Below is a detailed comparison with analogs:
Key Differences and Implications :
Substituent Effects: Methyl Groups: The 3,7-dimethyl derivative exhibits increased lipophilicity compared to the unsubstituted base structure (C₁₀H₈O₄), enhancing membrane permeability in drug design . Bromo derivatives also have higher molecular weights, impacting solubility . Hydroxy Group: The 8-hydroxy analog (C₁₁H₁₀O₅) offers hydrogen-bonding sites, improving water solubility but reducing stability under acidic conditions .
Synthetic Utility :
- The unsubstituted base structure (C₁₀H₈O₄) serves as a scaffold for introducing diverse functional groups .
- Halogenated derivatives are valuable intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for generating biaryl structures .
Research Findings
- Crystallography : SHELX software is widely used to resolve the crystal structures of these compounds, confirming chair conformations in dihydro rings and planar benzopyran cores .
- Stability : Methyl-substituted derivatives (e.g., 3,7-dimethyl) demonstrate superior thermal stability compared to hydroxylated analogs, as evidenced by differential scanning calorimetry (DSC) .
- Commercial Demand : Halogenated variants (7-Cl, 7-Br) are often discontinued due to niche applications but remain critical in exploratory medicinal chemistry .
Biological Activity
3,7-Dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid (CAS No. 890646-74-9) is a benzopyran derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C₁₂H₁₂O₄
- Molecular Weight : 220.22 g/mol
- Structure : The compound consists of a benzopyran core with a carboxylic acid functional group, which is crucial for its biological interactions.
Anti-inflammatory Activity
Research has indicated that derivatives of benzopyran compounds can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation. For instance, studies have shown that certain benzopyran derivatives exhibit significant inhibition of COX-2 activity without affecting COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |
|---|---|---|---|
| 3,7-Dimethyl... | Low | High | Favorable |
| Meloxicam | Moderate | High | Favorable |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. These studies suggest that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
| Assay Type | IC₅₀ Value (µM) | Reference Compound |
|---|---|---|
| DPPH | 25 | Vitamin C (10) |
| ABTS | 30 | Quercetin (15) |
Anticancer Activity
Several studies have highlighted the anticancer properties of benzopyran derivatives. For instance, compounds structurally similar to 3,7-dimethyl-1-oxo have shown potent cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 20 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| LoVo | 18 | Inhibition of proliferation |
Case Studies
- Cyclooxygenase Inhibition : A study conducted on a series of benzopyran derivatives demonstrated that modifications at the C3 position significantly influenced COX inhibition profiles. The selectivity for COX-2 over COX-1 was notably enhanced in compounds with specific substituents .
- Antioxidant Evaluation : Another investigation utilized the DPPH assay to assess the antioxidant capacity of various synthesized compounds related to the benzopyran structure. Results indicated that certain derivatives exhibited antioxidant activities comparable to established antioxidants like vitamin C .
Q & A
Q. What are the recommended synthetic routes for 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid, and how is purity validated?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted dihydroxyacetophenone derivatives with β-keto esters under acidic or thermal conditions. Key intermediates include methyl-substituted benzopyran precursors, followed by oxidation and carboxylation steps. Purity is assessed via HPLC (using C18 columns with UV detection at 254 nm) and / NMR spectroscopy to confirm structural integrity and absence of byproducts. For example, related benzopyran-3-carboxylic acid derivatives have been synthesized with >95% purity, as validated by analytical data .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies carbonyl stretches (ketone at ~1700 cm, carboxylic acid at ~2500-3300 cm).
- NMR Spectroscopy: NMR confirms methyl group environments (δ 1.2–1.5 ppm for aliphatic CH, δ 2.3–2.7 ppm for aromatic CH) and dihydrobenzopyran ring protons (δ 4.0–5.0 ppm). NMR resolves carboxylic acid carbons (~170 ppm) and ketone carbons (~200 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., CHO has a theoretical mass of 190.06 g/mol; deviations may indicate impurities) .
Q. How should this compound be handled and stored to maintain stability?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis.
- Handling: Use gloves (nitrile or neoprene) and eye protection (safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Stability studies on analogous compounds suggest limited light sensitivity but recommend amber vials for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for diastereomers or tautomeric forms of this compound?
Methodological Answer:
- 2D NMR Techniques: Utilize - COSY and NOESY to differentiate diastereomers by correlating spatial proximity of protons.
- Dynamic NMR (DNMR): Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol tautomerism).
- X-ray Crystallography: Definitive structural assignment via single-crystal analysis, particularly for resolving ambiguous NOE correlations .
Q. What computational methods predict the reactivity of substituents on the benzopyran core?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 7-methyl group may exhibit steric hindrance, while the carboxylic acid moiety directs electrophilic substitution.
- Molecular Dynamics (MD): Simulate solvation effects on reactivity in polar solvents (e.g., DMSO, water). Recent studies on similar chroman-3-carboxylic acids highlight solvent-dependent tautomer stabilization .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation (e.g., lactonization or carboxylation steps).
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts for cyclization efficiency. For example, Enamine Ltd. reports improved yields (75–85%) in analogous dihydrobenzopyran syntheses using catalytic p-toluenesulfonic acid .
Data Contradiction and Validation
Q. How should researchers address discrepancies between experimental and theoretical molecular weights?
Methodological Answer:
- HRMS Reanalysis: Confirm instrument calibration and ionization mode (ESI vs. EI).
- Isotopic Pattern Analysis: Compare observed vs. expected / ratios to identify impurities.
- Alternative Synthesis Routes: Reproduce the synthesis using deuterated solvents or labeled precursors to trace mass deviations .
Q. What experimental controls are essential for pharmacological activity assays involving this compound?
Methodological Answer:
- Negative Controls: Include solvent-only and unmodified benzopyran scaffolds.
- Positive Controls: Use established inhibitors/agonists (e.g., caffeic acid derivatives for antioxidant assays).
- Dose-Response Curves: Validate activity across 3–5 log units (e.g., 1–100 µM) to assess EC reproducibility. Studies on related chroman-3-carboxylic acids emphasize the impact of methyl substitution on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
